D-myo-Inositol-2,5,6-triphosphate (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

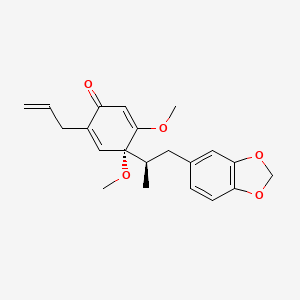

Ins(2,5,6)P3 (sodium salt) is a member of the inositol phosphate (InsP) family of second messengers that play a critical role in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)P3 is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of the Ins(1,4,5)P3 to its receptor on the endoplasmic reticulum results in opening of calcium channels and an increase in intracellular calcium. Ins(2,5,6)P3 is a less potent inducer of calcium release from permeabilized rat basophilic leukemia cells with an EC50 value of 110 µM compared to Ins(1,4,5)P3, which has an EC50 value of 0.17 µM.

Applications De Recherche Scientifique

Soil Biochemistry

D-myo-Inositol-2,5,6-triphosphate has been studied in the context of soil biochemistry. Research has explored the non-biological pathways for the formation of inositol polyphosphates in soil, where the reaction of myo-inositol with sodium trimetaphosphate was capable of phosphorylating myo-inositol to the triphosphate stage. This process demonstrated the potential for the chemical phosphorylation of myo-inositol and its relevance in soil chemistry (Cosgrove, 1972).

Dermatological Applications

In dermatological research, the absorption of myo-inositol hexakisphosphate through the skin has been investigated. The study found that using a moisturizing cream as a vehicle, the sodium salt of D-myo-Inositol-2,5,6-triphosphate was absorbed in significantly higher amounts than other salts. This research indicates potential dermatological applications for D-myo-Inositol-2,5,6-triphosphate, especially considering its capacity to inhibit skin cancer and its role in preventing calcinosis cutis (Grases et al., 2005).

Preservation of Cultural Heritage

D-myo-Inositol-2,5,6-triphosphate (sodium salt) has been synthesized and used as a tool for the inhibition of iron-gall-ink corrosion, relevant in the preservation of cellulose-based cultural heritage items. The sodium salt of this compound was shown to prevent iron-gall-ink decay at a level comparable to phytic acid dodecasodium salt, highlighting its significance in the field of cultural preservation and material science (Šala et al., 2006).

Cardioprotective Properties

Research has indicated that pretreatment with D-myo-Inositol-2,5,6-triphosphate reduces infarct size in rabbit hearts. The study suggests that this cardioprotective effect is mediated by receptors for inositol trisphosphate and that communication via gap junctions is essential in triggering this protection. This finding opens up new avenues for exploring the therapeutic potential of D-myo-Inositol-2,5,6-triphosphate in cardiovascular health (Przyklenk et al., 2005).

Propriétés

Formule moléculaire |

C6H12O15P3 · 3Na |

|---|---|

Poids moléculaire |

486 |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2-,3-,4?,5?,6?;;;/m1.../s1 |

Clé InChI |

ZVCVTWVBDIPWPZ-XIEXOYEMSA-K |

SMILES |

O[C@@H]1[C@@H](O)[C@@H](OP([O-])(O)=O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |

Synonymes |

Ins(2,5,6)P3 (sodium salt); 2,5,6-IP3 (sodium salt) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1153338.png)